BDP R6G amine

Description

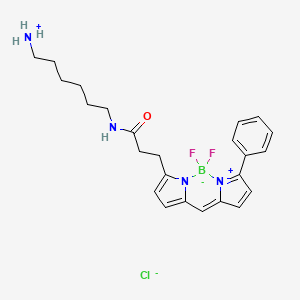

Structure

2D Structure

Properties

IUPAC Name |

6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYJFICGJSOWBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30BClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BDP R6G Amine: A Technical Guide for Researchers and Drug Development Professionals

Introduction:

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their high fluorescence quantum yields, sharp excitation and emission peaks, and good photostability, BODIPY dyes are invaluable tools in biological research and drug development. This compound is specifically designed to be spectrally similar to Rhodamine 6G (R6G), a widely used fluorescent label. The key feature of this compound is the presence of a primary amine group, which allows for its covalent conjugation to a wide variety of molecules, particularly those containing electrophilic functional groups such as activated esters (e.g., NHS esters) and isothiocyanates. This reactivity makes it a versatile tool for labeling proteins, antibodies, peptides, and other biomolecules for applications in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Core Chemical and Physical Properties

This compound is characterized by its distinct chemical structure and favorable photophysical properties. These attributes contribute to its utility as a robust fluorescent probe in various research applications.

Chemical Structure and Properties

The core structure of this compound is based on the boron-dipyrromethene scaffold. The primary amine group is typically attached via a linker to the BODIPY core, providing a reactive handle for bioconjugation.

Chemical Formula: C₂₄H₃₀N₄BClF₂O[1][2]

Molecular Weight: 474.78 g/mol [1][2]

Solubility: this compound exhibits good solubility in common organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[1]

Storage and Stability: For long-term storage, it is recommended to keep this compound at -20°C in a desiccated and dark environment. When stored properly, the compound is stable for extended periods.

Spectral Properties

The fluorescence characteristics of this compound are a key aspect of its utility, offering high brightness and detectability.

| Property | Value | Reference |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Molar Extinction Coefficient (ε) | Not explicitly found for the amine derivative, but related NHS ester has ε of 76,000 M⁻¹cm⁻¹ | |

| Appearance | Orange to brown solid |

Experimental Protocols

The primary application of this compound is the fluorescent labeling of biomolecules. The following section provides a generalized protocol for the conjugation of this compound to proteins, which can be adapted for other molecules.

General Protein Labeling Protocol

This protocol outlines the fundamental steps for conjugating this compound to a protein of interest. Optimization of the dye-to-protein molar ratio is often necessary to achieve the desired degree of labeling without compromising protein function.

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching reagent (e.g., 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

-

Storage buffer (e.g., Phosphate-Buffered Saline, PBS)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in 0.1 M sodium bicarbonate buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris, glycine) as they will compete with the protein for reaction with the dye.

-

-

Dye Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

-

Conjugation Reaction:

-

While gently stirring the protein solution, slowly add a calculated amount of the this compound stock solution. A common starting point is a 10- to 20-fold molar excess of the dye to the protein.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM. This will react with any unreacted dye.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.

-

Collect the fractions containing the fluorescently labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of the dye (~530 nm). The calculation will also require the molar extinction coefficients of the protein at 280 nm and the dye at its absorbance maximum, as well as a correction factor for the dye's absorbance at 280 nm.

-

Logical Workflow for Biomolecule Labeling

The following diagram illustrates the general workflow for labeling a biomolecule with this compound.

Caption: General workflow for labeling biomolecules with this compound.

Potential Applications in Research and Drug Development

While specific research articles citing the use of this compound were not identified during the literature search, its properties suggest its utility in a variety of applications common for amine-reactive fluorescent dyes.

Fluorescence Microscopy and Immunofluorescence

Conjugating this compound to antibodies allows for the specific visualization of target proteins in fixed or live cells. The high quantum yield and photostability of the BDP core are advantageous for imaging applications that require high sensitivity and resistance to photobleaching.

Flow Cytometry

Antibodies labeled with this compound can be used in flow cytometry to identify and quantify specific cell populations based on the expression of cell surface or intracellular markers.

Drug Delivery and Targeting

This compound can be conjugated to drug delivery vehicles, such as nanoparticles or liposomes, to track their biodistribution and cellular uptake. This allows researchers to visualize the delivery process and assess the targeting efficiency of their drug delivery systems.

The following diagram illustrates a conceptual signaling pathway that could be investigated using a this compound-labeled antibody.

Caption: Conceptual MAPK signaling pathway visualization with a this compound-labeled antibody.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols provided are generalized and may require optimization for specific applications. Researchers should consult relevant literature and safety data sheets before using any chemical reagents.

References

BDP R6G Amine: A Comprehensive Technical Guide to its Spectral Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectral properties of BDP R6G amine, a borondipyrromethene dye analogous to Rhodamine 6G (R6G). Renowned for its brightness and photostability, this compound is a valuable tool in various research and drug development applications, particularly in fluorescence-based assays.[1][2][3][4] This document outlines its key spectral characteristics, provides standardized experimental protocols for their determination, and visualizes the application of this fluorophore in bioconjugation.

Core Spectral Properties

This compound exhibits exceptional fluorescence characteristics, making it an excellent alternative to traditional fluorophores like Rhodamine 6G.[2] Its high fluorescence quantum yield and extinction coefficient contribute to its bright signal in fluorescence microscopy and polarization assays. The spectral properties of this compound are summarized in the table below.

| Property | Value | Unit |

| Maximum Excitation Wavelength (λex) | 530 | nm |

| Maximum Emission Wavelength (λem) | 548 | nm |

| Fluorescence Quantum Yield (Φ) | 0.96 | - |

| Molar Extinction Coefficient (ε) | 76,000 | M⁻¹cm⁻¹ |

| Correction Factor (CF₂₆₀) | 0.17 | - |

| Correction Factor (CF₂₈₀) | 0.18 | - |

Note: The Molar Extinction Coefficient is for the closely related BDP R6G NHS ester, which is expected to be comparable to the amine form.

Physicochemical Properties

Beyond its spectral characteristics, the physical and chemical properties of this compound are crucial for its application.

| Property | Description |

| Molecular Formula | C₂₄H₃₀N₄BClF₂O |

| Molecular Weight | 474.78 |

| Appearance | Orange to brown solid |

| Solubility | Good in DMF, DMSO, and alcohols |

| Storage | Store at -20°C in the dark, desiccated |

Experimental Protocols

Accurate determination of the spectral properties of this compound is essential for its effective use. The following are generalized protocols for measuring key spectral parameters.

Measurement of Absorption Spectrum

The absorption spectrum is measured to determine the maximum absorption wavelength (λex) and the molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a dilution series with concentrations that will result in absorbance values between 0.1 and 1.0 at the expected λex.

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each dilution across a wavelength range that includes the expected maximum (e.g., 400-600 nm).

-

The wavelength at which the highest absorbance is recorded is the λex.

-

The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Measurement of Fluorescence Emission Spectrum

The fluorescence emission spectrum is measured to determine the maximum emission wavelength (λem).

Materials:

-

This compound solution (with absorbance < 0.1 at λex to avoid inner filter effects)

-

Fluorescence spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Place the cuvette with the sample in the fluorescence spectrophotometer.

-

Set the excitation wavelength to the determined λex (530 nm).

-

Scan the emission wavelengths over a range that includes the expected emission maximum (e.g., 520-700 nm).

-

The wavelength at which the highest fluorescence intensity is recorded is the λem.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is typically determined using a relative method, by comparing the fluorescence of this compound to a well-characterized fluorescence standard.

Materials:

-

This compound solution

-

Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorescence spectrophotometer

Procedure:

-

Prepare solutions of both the this compound and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for both.

-

Measure the absorbance of both the sample and the standard at the excitation wavelength.

-

Measure the integrated fluorescence intensity of both the sample and the standard across their respective emission spectra.

-

The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Experimental Workflow for Spectral Characterization

The following diagram illustrates the general workflow for determining the key spectral properties of a fluorophore like this compound.

Caption: A flowchart outlining the key steps in characterizing the spectral properties of this compound.

Bioconjugation of this compound

The primary aliphatic amine group of this compound allows for its covalent attachment to various molecules, a process known as bioconjugation. This is particularly useful for labeling proteins and other biomolecules. A common reaction involves the amine group reacting with an N-hydroxysuccinimide (NHS) ester-functionalized molecule.

Caption: A diagram illustrating the reaction between this compound and an NHS ester to form a stable amide bond.

References

BDP R6G Amine: A Technical Guide to Excitation and Emission Spectra for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the spectral properties and applications of BDP R6G amine, a high-performance borondipyrromethene (BODIPY) dye. Tailored for researchers, scientists, and drug development professionals, this document details the core photophysical characteristics, experimental protocols for its use, and standardized workflows for labeling and fluorescence analysis.

This compound is a fluorescent dye analogous to Rhodamine 6G (R6G), offering exceptional brightness and photostability.[1] Its utility in various biological applications stems from its amine-reactive nature, allowing for covalent labeling of biomolecules.[1][2]

Core Spectral and Photophysical Properties

The defining characteristics of this compound are its excitation and emission spectra, which dictate its suitability for specific experimental setups. The dye exhibits a strong absorption peak in the green region of the visible spectrum and emits in the yellow-green region. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference |

| Excitation Maximum (λex) | 530 nm | [2][3] |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield (Φ) | 0.96 | |

| Molar Extinction Coefficient (ε) | 76,000 M⁻¹cm⁻¹ | |

| CF₂₆₀ | 0.17 | |

| CF₂₈₀ | 0.18 |

Table 1: Key spectral and photophysical properties of this compound.

Experimental Protocols

Accurate and reproducible experimental design is paramount in fluorescence-based research. The following sections provide detailed methodologies for the characterization and application of this compound.

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, DMSO)

-

Fluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be kept below 0.1 to avoid inner filter effects.

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the expected emission maximum (around 548 nm).

-

Scan the excitation monochromator across a range of wavelengths (e.g., 400 nm to 540 nm).

-

Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined excitation maximum (around 530 nm).

-

Scan the emission monochromator across a range of wavelengths (e.g., 530 nm to 700 nm).

-

Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.

-

-

Data Correction: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method, comparing the dye to a standard of known quantum yield, is commonly employed.

Materials:

-

This compound solution (sample)

-

A standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Absorbance Measurements: Prepare a series of dilutions for both the this compound and the standard solution. Measure the absorbance of each solution at the excitation wavelength to be used for the fluorescence measurements. Ensure the absorbance values are in the linear range (typically < 0.1).

-

Fluorescence Measurements:

-

Record the fluorescence emission spectrum for each of the prepared solutions of the sample and the standard.

-

The excitation wavelength must be the same for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φₓ) can be calculated using the following equation: Φₓ = Φₛₜ * (mₓ / mₛₜ) * (nₓ² / nₛₜ²) where Φₛₜ is the quantum yield of the standard, mₓ and mₛₜ are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively, and nₓ and nₛₜ are the refractive indices of the sample and standard solutions (if different).

-

Conjugation of this compound to Proteins

The primary amine group on this compound allows for its covalent attachment to biomolecules, such as proteins, through their primary amines (e.g., the ε-amino group of lysine residues). This protocol is a general guideline for labeling proteins.

Materials:

-

This compound

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS)

-

Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

Dye Preparation: Immediately before use, dissolve this compound in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Slowly add a calculated molar excess of the reactive dye solution to the stirring protein solution. The optimal dye-to-protein molar ratio should be determined empirically but can start in the range of 10:1 to 20:1.

-

Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

-

-

Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Degree of Labeling (DOL) Calculation: Determine the concentration of the protein and the dye in the purified conjugate by measuring the absorbance at 280 nm and the absorption maximum of the dye (530 nm). The DOL can then be calculated.

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

References

A Technical Guide to BDP R6G Amine: Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. These dyes are renowned for their exceptional photophysical properties, including high fluorescence quantum yields, sharp absorption and emission peaks, and good photostability. BDP R6G is specifically designed to match the spectral characteristics of Rhodamine 6G (R6G), a widely used fluorescent dye, making it an excellent alternative in various applications. The amine functional group on BDP R6G allows for its covalent conjugation to biomolecules, enabling their use as fluorescent probes in biological research and drug discovery. This technical guide provides an in-depth overview of the fluorescence quantum yield of this compound, detailed experimental protocols for its characterization and use, and a summary of its key applications.

Photophysical Properties of this compound

This compound exhibits excellent brightness and photostability.[1] Its core photophysical parameters are summarized in the table below. The high fluorescence quantum yield indicates a very efficient conversion of absorbed light into emitted fluorescence.

| Parameter | Value | Reference |

| Fluorescence Quantum Yield (Φ) | 0.96 | [1] |

| Absorption Maximum (λabs) | 530 nm | [1] |

| Emission Maximum (λem) | 548 nm | [1] |

| Molar Extinction Coefficient (ε) | ~70,000 cm-1M-1 | [1] |

| Solubility | Good in DMF, DMSO, and alcohols |

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield

The fluorescence quantum yield of this compound can be determined using a comparative method, with a well-characterized fluorescent standard such as Rhodamine 6G.

Principle: The quantum yield of an unknown sample is calculated by comparing its integrated fluorescence intensity and absorbance to that of a standard with a known quantum yield. The equation used is:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

Subscripts X and ST denote the unknown sample and the standard, respectively.

Materials:

-

This compound

-

Rhodamine 6G (as a standard, Φ = 0.95 in ethanol)

-

Ethanol (spectroscopic grade)

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of this compound and Rhodamine 6G in ethanol.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions of both the this compound and Rhodamine 6G in ethanol. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement: For each dilution, measure the absorbance spectrum using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 510 nm for both dyes).

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to 510 nm.

-

For each dilution, record the fluorescence emission spectrum.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both this compound and Rhodamine 6G, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the slope (gradient).

-

Using the equation above and the known quantum yield of Rhodamine 6G, calculate the fluorescence quantum yield of this compound. Since the same solvent is used for both the sample and the standard, the refractive index term (η2X / η2ST) equals 1.

-

Amine-Reactive Protein Labeling

The primary amine group of this compound allows for its conjugation to proteins, typically through the use of crosslinking reagents that create a reactive site on the dye (e.g., conversion to an NHS ester) or by directly reacting with activated carboxyl groups on a protein. The following is a general protocol for labeling a protein with an amine-reactive dye.

Materials:

-

BDP R6G NHS ester (amine-reactive form of the dye)

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in the Reaction Buffer. Amine-containing buffers like Tris must be avoided.

-

Dye Preparation: Immediately before use, dissolve the BDP R6G NHS ester in a small amount of DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

Slowly add the dye stock solution to the protein solution while gently stirring. A typical starting molar ratio of dye to protein is 10:1 to 20:1. This ratio may need to be optimized for your specific protein.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The labeled protein will typically elute in the first colored fractions.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of BDP R6G (530 nm).

Key Applications

Fluorescence Polarization Assays

BODIPY dyes, including BDP R6G, are particularly well-suited for fluorescence polarization (FP) assays due to their relatively long fluorescence lifetimes. FP is a powerful technique for studying molecular interactions in solution, such as protein-ligand binding.

Principle: When a small fluorescent molecule (the tracer, e.g., this compound-labeled ligand) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. When the tracer binds to a larger molecule (e.g., a protein receptor), its tumbling is slowed, and the emitted light remains more polarized. This change in polarization can be used to monitor binding events.

A common format is a competitive binding assay, where a labeled ligand and an unlabeled test compound compete for the same binding site on a receptor. An effective inhibitor will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.

Cellular Imaging

The high brightness and photostability of BODIPY dyes make them excellent probes for cellular imaging. This compound can be conjugated to antibodies, peptides, or other molecules to visualize specific targets within cells. Its relatively nonpolar and neutral nature can also facilitate cell permeability in certain contexts. The ability to fine-tune the chemical structure of BODIPY dyes allows for the development of probes that localize to specific organelles.

Conclusion

This compound is a high-performance fluorescent dye with an exceptional quantum yield and spectral properties that make it a valuable tool for researchers. Its amine functionality allows for straightforward conjugation to a wide range of biomolecules, enabling applications in fluorescence polarization assays, cellular imaging, and other fluorescence-based detection methods. The detailed protocols provided in this guide offer a starting point for the characterization and application of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Fluorescence Lifetime of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties. Spectrally similar to Rhodamine 6G (R6G), BDP R6G exhibits bright fluorescence, high photostability, and a characteristically long fluorescence lifetime, making it a valuable tool in a variety of advanced fluorescence-based applications.[1][2] This technical guide provides a comprehensive overview of the fluorescence lifetime of this compound, including its quantitative characteristics, factors influencing its lifetime, detailed experimental protocols for its measurement, and its application in cellular imaging and drug discovery.

Core Properties of this compound

This compound is characterized by its excellent extinction coefficient and high fluorescence quantum yield.[2] Its fluorescence is largely independent of pH, a desirable feature for applications in biological systems where pH can vary.[1] The amine functional group allows for straightforward conjugation to biomolecules, enabling targeted labeling of proteins, peptides, and other molecules of interest.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound and its derivatives. It is important to note that the fluorescence lifetime of BODIPY dyes, including this compound, is highly sensitive to the local environment, particularly solvent polarity and viscosity.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~530 nm | |

| Emission Maximum (λem) | ~548 nm | |

| Molar Extinction Coefficient (ε) | ~76,000 cm⁻¹M⁻¹ | For the NHS ester derivative. |

| Fluorescence Quantum Yield (Φf) | ~0.96 | For the NHS ester derivative. |

| Fluorescence Lifetime (τ) | Typically > 5 ns | Highly dependent on the environment. Lifetimes of other BODIPY derivatives can range from <1 ns in polar solvents to >5 ns in non-polar or viscous media. |

Factors Influencing this compound Fluorescence Lifetime

The fluorescence lifetime of this compound is not an immutable constant but is dynamically influenced by its molecular surroundings. This sensitivity is a key feature that is exploited in many of its applications.

-

Solvent Polarity: For many BODIPY dyes, an increase in solvent polarity leads to a decrease in fluorescence lifetime. This is due to the stabilization of non-radiative decay pathways.

-

Viscosity: In probes designed as "molecular rotors," an increase in the viscosity of the microenvironment restricts intramolecular rotation, a non-radiative decay pathway. This leads to a significant increase in both fluorescence intensity and lifetime. This relationship allows for the quantitative mapping of intracellular viscosity.

-

Quenching: The fluorescence lifetime can be shortened by various quenching processes, including Förster Resonance Energy Transfer (FRET) to a suitable acceptor molecule. This phenomenon is the basis for using this compound in FRET-based assays to study molecular interactions.

-

Conjugation: Covalent attachment of this compound to a biomolecule can alter its fluorescence lifetime depending on the local environment of the conjugation site.

Experimental Protocols

Measurement of this compound Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

TCSPC is the gold-standard technique for measuring fluorescence lifetimes with high precision.

Objective: To determine the fluorescence lifetime of this compound in a specific solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol, dimethyl sulfoxide)

-

TCSPC Spectrofluorometer equipped with:

-

Pulsed light source with an excitation wavelength close to 530 nm (e.g., a picosecond pulsed diode laser)

-

A fast single-photon sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode)

-

TCSPC electronics (Time-to-Amplitude Converter and Analog-to-Digital Converter)

-

-

Quartz cuvette (1 cm path length)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Instrument Setup:

-

Set the excitation wavelength of the pulsed laser to 530 nm.

-

Set the emission monochromator to 548 nm.

-

Adjust the laser repetition rate to be significantly longer than the expected fluorescence lifetime of the sample to prevent pile-up effects.

-

Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.

-

-

Data Acquisition:

-

Acquire the fluorescence decay profile of the this compound solution until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

-

-

Data Analysis:

-

Deconvolute the measured fluorescence decay with the IRF using appropriate software.

-

Fit the decay data to a single or multi-exponential decay model to extract the fluorescence lifetime(s) (τ). The goodness of the fit is typically assessed by examining the weighted residuals and the chi-squared (χ²) value.

-

Cellular Imaging of Intracellular Viscosity using FLIM with a BDP R6G-based Molecular Rotor

Fluorescence Lifetime Imaging Microscopy (FLIM) combines TCSPC with microscopy to create a spatial map of fluorescence lifetimes within a sample.

Objective: To visualize and quantify the microviscosity in different compartments of live cells using a BDP R6G-based molecular rotor.

Materials:

-

A BDP R6G derivative designed as a molecular rotor (e.g., with a rotatable group attached to the BODIPY core).

-

Live cells cultured on a glass-bottom dish suitable for microscopy.

-

Cell culture medium.

-

A confocal or multiphoton microscope equipped with a FLIM system (pulsed laser, single-photon detector, and TCSPC electronics).

-

FLIM data analysis software.

Procedure:

-

Cell Preparation and Staining:

-

Incubate the live cells with the BDP R6G-based molecular rotor at an appropriate concentration and for a sufficient duration to allow for cellular uptake and localization.

-

Wash the cells with fresh medium to remove any unbound probe.

-

-

FLIM Imaging:

-

Place the dish on the microscope stage.

-

Excite the sample with the pulsed laser at a wavelength appropriate for the BDP R6G chromophore (~530 nm).

-

Collect the fluorescence emission using a bandpass filter centered around the emission maximum (~550 nm).

-

Acquire FLIM data for a region of interest, ensuring sufficient photon counts per pixel for accurate lifetime determination.

-

-

Data Analysis:

-

For each pixel in the image, fit the fluorescence decay data to an appropriate model to calculate the fluorescence lifetime.

-

Generate a false-color lifetime map where the color of each pixel represents its fluorescence lifetime.

-

Correlate the lifetime map with a calibration curve of fluorescence lifetime versus viscosity (pre-determined by measuring the lifetime of the probe in solutions of known viscosity) to generate a quantitative map of intracellular viscosity.

-

Applications in Research and Drug Development

The long and environmentally sensitive fluorescence lifetime of this compound makes it a powerful tool for a range of applications.

-

Fluorescence Polarization Assays: The long lifetime of this compound is advantageous for fluorescence polarization assays, which are used to study molecular binding events, such as protein-protein or protein-ligand interactions.

-

Fluorescence Lifetime Imaging (FLIM): As detailed in the protocol above, BDP R6G derivatives can be used as sensors for the intracellular environment. FLIM can provide information on local viscosity, ion concentrations, and pH, independent of probe concentration.

-

FRET-FLIM for Studying Protein-Protein Interactions: this compound can serve as a donor or acceptor in FRET pairs. FLIM is a robust method for quantifying FRET efficiency by measuring the decrease in the donor's fluorescence lifetime in the presence of the acceptor. This allows for the study of protein-protein interactions in living cells with high spatial and temporal resolution.

-

Enzyme Activity Assays: this compound can be incorporated into substrates for enzymes such as kinases or proteases. Cleavage or modification of the substrate by the enzyme can lead to a change in the fluorescence lifetime of the BDP R6G moiety, providing a direct readout of enzyme activity.

-

High-Throughput Screening (HTS) in Drug Discovery: Fluorescence lifetime-based assays are well-suited for HTS due to their robustness and reduced susceptibility to artifacts that affect intensity-based readouts. This compound's favorable photophysical properties make it a candidate for the development of such assays.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound.

Caption: A simplified signaling pathway of Src kinase, which can be visualized using a BODIPY-conjugated inhibitor like dasatinib.

Caption: A typical experimental workflow for measuring intracellular viscosity using FLIM and a BODIPY-based molecular rotor.

Caption: The logical relationship illustrating how increased environmental viscosity leads to a longer fluorescence lifetime for a molecular rotor.

References

An In-Depth Technical Guide to the Photostability Characteristics of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDP R6G amine is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class, known for its exceptional photophysical properties.[][2] Spectrally similar to Rhodamine 6G (R6G), this compound offers a bright, photostable alternative for a variety of applications in biological imaging and diagnostics.[3][4] Its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH make it a valuable tool for researchers.[] This technical guide provides a comprehensive overview of the photostability characteristics of this compound, including its core properties, factors influencing its stability, and detailed experimental protocols for its characterization.

Core Photophysical and Chemical Properties

This compound possesses a robust chemical structure centered around the boron-dipyrromethene core, which is responsible for its bright fluorescence and high photostability. The amine functional group allows for covalent conjugation to various biomolecules, enabling targeted labeling of cellular components.

Table 1: Core Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | N/A |

| Molecular Weight | 474.78 g/mol | N/A |

| Absorption Maximum (λ_abs) | ~528 nm | |

| Emission Maximum (λ_em) | ~547 nm | |

| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹ | |

| Fluorescence Quantum Yield (Φ_f) | ~0.96 | N/A |

| Appearance | Orange to brown solid | N/A |

| Solubility | Good in DMF, DMSO, and alcohols | N/A |

Photostability Characteristics

Photobleaching of BODIPY dyes is thought to occur primarily from the first excited singlet state and often involves photooxidation. The rate of photobleaching can be influenced by several factors:

-

Excitation Intensity: Higher laser power leads to a faster rate of photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen can enhance photobleaching through the formation of reactive oxygen species.

-

Solvent Environment: The polarity and viscosity of the solvent can affect the photobleaching kinetics. For instance, the photostability of rhodamine dyes, which are structurally related to BDP R6G, has been shown to be highest in heavy water, followed by normal water and ethanol.

-

Presence of Quenchers: Certain molecules can quench the excited state of the fluorophore, either reducing or enhancing photobleaching depending on the mechanism.

Table 2: Comparison of Photostability-Related Properties

| Property | This compound / BODIPY Dyes | Rhodamine 6G | Fluorescein |

| General Photostability | High | Moderate | Low |

| Photobleaching Mechanism | Primarily from excited singlet state, photooxidation | Involves triplet state and radical anions | Complex, involves triplet state |

| Factors Influencing Stability | Excitation intensity, oxygen, solvent | Excitation intensity, oxygen, solvent, temperature | Excitation intensity, oxygen, pH |

Experimental Protocols

Determination of Photobleaching Quantum Yield (Φ_b)

This protocol describes a method for determining the photobleaching quantum yield of this compound in solution by monitoring the decrease in fluorescence intensity over time.

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., ethanol, PBS)

-

Quartz cuvette (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer with a stable light source (e.g., Xenon lamp or laser)

-

Stir bar and magnetic stirrer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent.

-

Prepare a dilute solution from the stock solution with an absorbance of approximately 0.1 at the excitation wavelength.

-

-

Initial Measurements:

-

Measure the initial absorbance (A₀) of the dilute solution at the excitation wavelength.

-

Measure the initial fluorescence intensity (F₀) by exciting the sample at its absorption maximum and recording the emission spectrum.

-

-

Photobleaching Experiment:

-

Place the cuvette in the fluorometer and continuously illuminate the sample with the excitation light source at a constant intensity.

-

Continuously stir the solution to ensure uniform bleaching.

-

Record the fluorescence intensity (F(t)) at regular time intervals until the intensity has significantly decreased.

-

-

Data Analysis:

-

Plot the natural logarithm of the normalized fluorescence intensity (ln(F(t)/F₀)) against time (t).

-

The initial slope of this plot is the photobleaching rate constant (k_b).

-

The photobleaching quantum yield (Φ_b) can be calculated using the following equation: Φ_b = k_b / (σ * I) where:

-

k_b is the photobleaching rate constant (s⁻¹)

-

σ is the absorption cross-section at the excitation wavelength (cm²)

-

I is the photon flux of the excitation light (photons·cm⁻²·s⁻¹)

-

-

Protocol for Cellular Imaging with this compound Conjugates

This protocol outlines a general procedure for staining and imaging cells using a biomolecule conjugated to this compound.

Materials:

-

Cells cultured on coverslips or in imaging dishes

-

This compound-conjugated antibody or other targeting molecule

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Antifade mounting medium

-

Fluorescence microscope with appropriate filter sets for BDP R6G

Procedure:

-

Cell Preparation:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA for 30 minutes.

-

-

Staining:

-

Dilute the this compound conjugate to the desired concentration in blocking buffer.

-

Incubate the cells with the diluted conjugate for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS to remove unbound conjugate.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for BDP R6G.

-

Visualizations

Caption: Workflow for Determining Photobleaching Quantum Yield.

Caption: Experimental Workflow for Cellular Imaging.

Conclusion

This compound stands out as a highly photostable and bright fluorescent probe with significant potential in various research and drug development applications. Its robust photophysical characteristics, detailed in this guide, provide a solid foundation for its use in demanding imaging techniques. While a precise photobleaching quantum yield for this compound is not yet established in the literature, the provided protocols offer a clear path for researchers to quantify this and other photostability parameters in their specific experimental contexts. The continued exploration and characterization of such high-performance fluorophores will undoubtedly advance our capabilities in visualizing and understanding complex biological processes.

References

A Technical Guide to the Solubility of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of BDP R6G amine, a versatile fluorescent dye. Understanding the solubility of this fluorophore is critical for its effective use in various applications, from cellular imaging to bioconjugation. This document outlines its qualitative solubility in common laboratory solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

This compound is a borondipyrromethene-based fluorescent dye that is spectrally similar to Rhodamine 6G (R6G).[1][2] It features a reactive aliphatic amine group, making it suitable for conjugation with various electrophiles.[1][2] Its bright fluorescence and high quantum yield make it a valuable tool in biological research.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in various solvents is not widely published in peer-reviewed literature or technical data sheets. However, qualitative solubility information is available from various suppliers.

Qualitative Solubility

This compound is generally described as having good solubility in several common organic solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility | Source |

| Dimethylformamide (DMF) | Good | [1] |

| Dimethyl sulfoxide (DMSO) | Good | |

| Alcohols (e.g., Ethanol, Methanol) | Good | |

| Water | May be soluble |

It is a common practice to prepare concentrated stock solutions of this compound in DMSO for subsequent dilution in aqueous buffers or other media for experimental use. For other dyes in the BDP family, such as BDP R6G carboxylic acid and BDP R6G maleimide, good solubility is also reported in DMF, DMSO, and dichloromethane (DCM).

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific experimental conditions, the following protocols provide a framework for determination.

Protocol 1: Qualitative Solubility Determination by Visual Inspection

This protocol is a straightforward method to quickly assess the solubility of this compound in a range of solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., DMF, DMSO, ethanol, methanol, water, PBS)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatic water bath

-

Clear glass vials

Procedure:

-

Preparation: Weigh out a small, precise amount of this compound (e.g., 1 mg) into a series of clear glass vials.

-

Solvent Addition: To each vial, add a measured volume of a different solvent to achieve a high starting concentration (e.g., 10 mg/mL).

-

Initial Dissolution Attempt:

-

Gently swirl the vials.

-

Vortex each vial at room temperature for 1-2 minutes.

-

Visually inspect for any undissolved solid against a dark background. If the solution is clear, the compound is soluble at this concentration.

-

-

Sonication: If the compound is not fully dissolved, place the vials in a water bath sonicator for 5-10 minutes. Visually inspect again.

-

Heating: If undissolved solid remains, warm the solution to 37°C in a water bath for 15-30 minutes and vortex again. Some compounds have increased solubility at higher temperatures.

-

Serial Dilution: If the compound remains insoluble, perform a serial dilution. Add a known volume of the same solvent to decrease the concentration (e.g., to 5 mg/mL, 1 mg/mL, 0.1 mg/mL) and repeat steps 3-5 at each concentration until the compound fully dissolves.

-

Documentation: Record the solvent and the highest concentration at which this compound fully dissolves.

Protocol 2: Quantitative Solubility Determination by UV-Visible Spectrophotometry

This method provides a quantitative measure of solubility by creating a standard curve and measuring the concentration of a saturated solution.

Materials:

-

This compound

-

Chosen solvent in which the dye is soluble (e.g., DMSO)

-

UV-Visible spectrophotometer

-

Cuvettes or UV-transparent microplate

-

Vortex mixer

-

Centrifuge

-

0.2 µm syringe filters

Procedure:

Part A: Preparation of a Standard Curve

-

Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent (e.g., DMSO) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Create a Dilution Series: Perform serial dilutions of the stock solution to create a series of standards with decreasing, known concentrations.

-

Measure Absorbance: Measure the absorbance of each standard at the maximum absorption wavelength (λmax) of this compound (~530 nm).

-

Plot the Standard Curve: Plot a graph of absorbance versus concentration. The resulting linear plot is the standard curve. The slope of this line is the extinction coefficient.

Part B: Determination of Solubility

-

Prepare a Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest.

-

Equilibration: Vortex the solution vigorously and then agitate it at a constant temperature (e.g., room temperature) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the saturated solution at high speed to pellet the excess, undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining particulate matter.

-

Measure Absorbance: Measure the absorbance of the filtered supernatant at the λmax.

-

Calculate Concentration: Use the equation of the line from the standard curve to calculate the concentration of this compound in the saturated solution. This concentration is the solubility of the dye in that solvent at that temperature.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A flowchart of the qualitative solubility determination process.

Caption: A workflow for quantitative solubility determination.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Purification of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust methodology for the synthesis and purification of BDP R6G amine, a valuable fluorescent tool in biomedical research and drug development. BDP (borondipyrromethene) dyes, analogous to BODIPY®, are known for their high fluorescence quantum yields, photostability, and sharp absorption and emission spectra. The R6G variant is spectrally similar to Rhodamine 6G. The introduction of an aliphatic amine functional group allows for covalent conjugation to various biomolecules, making it a versatile building block for creating targeted fluorescent probes.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through a multi-step process. A direct amination of the BDP R6G core is challenging. Therefore, a more controlled and higher-yielding approach involves the initial synthesis of a carboxylic acid derivative, which is then converted to the desired primary amine.

This strategy involves two primary stages:

-

Synthesis of BDP R6G Carboxylic Acid: This precursor is synthesized from appropriate pyrrole and aldehyde starting materials.

-

Conversion to this compound: The carboxylic acid is activated and reacted with a protected diamine, followed by the removal of the protecting group to yield the final amine product.

Experimental Protocols

Synthesis of BDP R6G Carboxylic Acid

The synthesis of BDP R6G carboxylic acid serves as the foundational step. This protocol is adapted from established methods for creating meso-substituted BODIPY dyes.

Reaction:

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2,4-Dimethyl-3-ethylpyrrole | 123.20 | 2.2 mmol | 2.2 |

| 4-Carboxybenzaldehyde | 150.13 | 1.0 mmol | 1.0 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

| Trifluoroacetic acid (TFA) | 114.02 | 2-3 drops | - |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 1.5 mmol | 1.5 |

| Triethylamine (TEA) | 101.19 | 5.0 mmol | 5.0 |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 5.0 mmol | 5.0 |

Procedure:

-

To a solution of 2,4-dimethyl-3-ethylpyrrole (2.2 mmol) and 4-carboxybenzaldehyde (1.0 mmol) in dry dichloromethane (50 mL) under a nitrogen atmosphere, add 2-3 drops of trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the dipyrromethane intermediate by TLC (thin-layer chromatography).

-

Once the starting materials are consumed, add a solution of DDQ (1.5 mmol) in DCM and stir for an additional 30 minutes. The solution will turn a dark color.

-

Add triethylamine (TEA, 5.0 mmol) to the reaction mixture, followed by the slow, dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 mmol).

-

Continue stirring at room temperature for at least 4 hours or overnight.

-

Wash the reaction mixture with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 0-5% methanol) to yield BDP R6G carboxylic acid as a solid.

Synthesis of this compound

This two-step process involves the amidation of the carboxylic acid with a BOC-protected diamine, followed by deprotection.

Reaction Workflow:

Part A: Synthesis of Boc-protected this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| BDP R6G carboxylic acid | 340.13 | 1.0 mmol | 1.0 |

| N-Boc-1,2-ethylenediamine | 160.22 | 1.2 mmol | 1.2 |

| EDC (EDAC) | 191.70 | 1.5 mmol | 1.5 |

| N-Hydroxysuccinimide (NHS) | 115.09 | 1.5 mmol | 1.5 |

| Dry Dimethylformamide (DMF) | 73.09 | 20 mL | - |

| Dichloromethane (DCM) | 84.93 | - | - |

| Saturated NaHCO₃ solution | - | - | - |

Procedure:

-

Dissolve BDP R6G carboxylic acid (1.0 mmol), EDC (1.5 mmol), and NHS (1.5 mmol) in dry DMF (10 mL) under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

-

In a separate flask, dissolve N-Boc-1,2-ethylenediamine (1.2 mmol) in dry DMF (10 mL).

-

Add the diamine solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature overnight.

-

Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the Boc-protected this compound.

Part B: Deprotection to Yield this compound

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |

| Boc-protected this compound | ~482.35 | 1.0 mmol |

| Dichloromethane (DCM) | 84.93 | 10 mL |

| Trifluoroacetic acid (TFA) | 114.02 | 2-3 mL |

Procedure:

-

Dissolve the Boc-protected this compound (1.0 mmol) in dichloromethane (10 mL).

-

Add trifluoroacetic acid (2-3 mL) dropwise to the solution at 0 °C (ice bath).[1][2]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

-

Remove the solvent and excess TFA under reduced pressure.

-

The crude product can be purified by preparative HPLC or by precipitation/crystallization to yield the final this compound as a salt (e.g., trifluoroacetate salt).

Purification and Characterization

Proper purification is critical to ensure the high purity required for conjugation and biological applications.

Purification Methods:

| Method | Stationary Phase | Mobile Phase (Typical) | Application |

| Silica Gel Column Chromatography | Silica Gel | Hexanes/Ethyl Acetate or DCM/Methanol gradients | Purification of intermediates and final products with moderate polarity. |

| Preparative HPLC | C18 | Acetonitrile/Water with 0.1% TFA | Final purification of the this compound salt to achieve high purity (>95%).[3][4] |

Characterization Data:

The final product and intermediates should be characterized using standard analytical techniques to confirm their identity and purity.

| This compound Property | Typical Value |

| Molecular Formula | C₂₄H₃₀BCF₂N₄O |

| Molecular Weight | 474.78 g/mol [5] |

| Purity (by HPLC) | >95% |

| Appearance | Orange to brown solid |

| Solubility | Good in DMF, DMSO, and alcohols |

| Absorption Maxima (λex) | ~530 nm |

| Emission Maxima (λem) | ~548 nm |

| Fluorescence Quantum Yield | ~0.96 |

Applications in Drug Development and Research

This compound is a versatile tool for researchers. The primary amine group can be readily conjugated with various electrophiles, such as:

-

NHS esters: To label proteins, antibodies, and peptides.

-

Isothiocyanates: For stable thiourea linkages to biomolecules.

-

Aldehydes/Ketones: Via reductive amination to label molecules containing carbonyl groups.

This allows for the development of highly specific fluorescent probes for a variety of applications, including:

-

Fluorescence microscopy and cellular imaging.

-

Flow cytometry.

-

Fluorescence polarization assays.

-

High-throughput screening.

-

Tracking drug delivery vehicles.

Storage and Handling

This compound and its derivatives are typically light-sensitive. It is recommended to store them at -20°C in the dark and desiccated. For long-term storage, aliquoting the compound can prevent repeated freeze-thaw cycles. When handling, avoid prolonged exposure to light.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides [mdpi.com]

- 4. Synthesis of BODIPY-Peptide Conjugates for Fluorescence Labeling of EGFR over-expressing Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BDP R6G carboxylic acid | Benchchem [benchchem.com]

In-Depth Technical Guide to BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

Core Principles of BDP R6G Amine: A Versatile Fluorophore for Bioconjugation

This compound is a fluorescent dye belonging to the borondipyrromethene (BODIPY) class of fluorophores. Renowned for their sharp excitation and emission peaks, high fluorescence quantum yields, and relative insensitivity to solvent polarity and pH, BODIPY dyes are invaluable tools in biological research. BDP R6G is specifically designed to match the spectral properties of Rhodamine 6G (R6G), a widely used fluorescent dye, making it compatible with existing filter sets and instrumentation. The key feature of this compound is its terminal primary amine group, which serves as a reactive handle for covalent attachment to a wide variety of biomolecules. This allows for the fluorescent labeling of proteins, peptides, nucleic acids, and other molecules of interest, enabling their detection and tracking in various biological systems.

The amine group of this compound can be readily conjugated to electrophilic groups such as carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and other carbonyl compounds. This versatility makes it a powerful tool for researchers in drug development and molecular biology who require robust and reliable methods for fluorescently labeling their targets.

Physicochemical Properties and Molecular Weight

A critical aspect for researchers to consider is the exact molecular weight and formula of the this compound being used, as it is commercially available in two common forms: the free amine and its hydrochloride (HCl) salt. The presence of the HCl salt alters the molecular weight and formula, which is a crucial detail for accurate concentration calculations and stoichiometric considerations in conjugation reactions.

| Property | This compound (Free Amine) | This compound (Hydrochloride Salt) |

| Molecular Formula | C₂₄H₂₉BF₂N₄O[1][2] | C₂₄H₃₀BClF₂N₄O[3] |

| Molecular Weight | 438.32 g/mol [1][2] | 474.8 g/mol |

| CAS Number | 2183473-05-2 | 2183473-06-3 |

| Excitation Maximum (λex) | ~530 nm | ~530 nm |

| Emission Maximum (λem) | ~548 nm | ~548 nm |

| Fluorescence Quantum Yield | ~0.96 | ~0.96 |

| Solubility | Good in DMF, DMSO, and alcohols | Good in DMF, DMSO, and alcohols |

Experimental Protocols

General Protocol for Conjugation of this compound to Peptides

This protocol provides a general framework for the conjugation of this compound to a peptide containing a carboxylic acid group, a common scenario in bioconjugation.

Materials:

-

This compound

-

Peptide with an available carboxylic acid group

-

Anhydrous Dimethylformamide (DMF)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

-

N-Hydroxysuccinimide (NHS) (optional, for pre-activation)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

-

Mass spectrometer for product verification

Procedure:

-

Peptide Dissolution: Dissolve the peptide in a minimal amount of anhydrous DMF. If the peptide has poor solubility, gentle warming or sonication may be applied.

-

Activation of Carboxylic Acid (Optional but Recommended):

-

To the dissolved peptide, add 1.2 equivalents of N-Hydroxysuccinimide (NHS) and 1.2 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

-

Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS-ester activated peptide. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of the reaction proceeding.

-

-

Conjugation Reaction:

-

In a separate vial, dissolve this compound (1.5 equivalents) in a small amount of anhydrous DMF.

-

Add the this compound solution to the activated peptide solution.

-

Add 2-3 equivalents of a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to the reaction mixture to neutralize any acids present and to facilitate the reaction.

-

Stir the reaction mixture at room temperature for 4-24 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

-

Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).

-

Purify the BDP R6G-peptide conjugate by reverse-phase HPLC.

-

-

Verification:

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

-

Visualizing Experimental Workflow

The following diagram illustrates the general workflow for conjugating this compound to a peptide.

Caption: General workflow for peptide conjugation with this compound.

Application in Studying Enzyme Activity

Fluorescent probes are powerful tools for studying enzyme activity in real-time. While specific examples directly utilizing this compound are emerging, the general principle involves designing a substrate for a target enzyme that is conjugated to this compound. The fluorescence properties of the probe would be altered upon enzymatic cleavage of the substrate. For instance, the probe could be designed to be initially non-fluorescent or to emit at a different wavelength, and upon enzymatic activity, a fluorescent signal is "turned on" or shifted.

The following diagram illustrates a conceptual signaling pathway for detecting the activity of a hypothetical protease using a this compound-based probe.

Caption: Conceptual pathway for enzyme activity detection using a BDP R6G probe.

This guide provides a foundational understanding of this compound for researchers. As with any experimental work, optimization of the provided protocols for specific applications and molecules is highly recommended.

References

Navigating the Invisible Threat: A Technical Guide to the Safe Handling of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive guide to the safe handling of BDP R6G amine, a fluorescent dye from the borondipyrromethene (BODIPY) class. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, the safety and handling information presented here is synthesized from data for the broader class of BODIPY dyes. While generally considered to have low toxicity, these compounds are intended for research use only and are not for human or veterinary use.[][2][3][4] Standard laboratory precautions for handling chemical substances should be followed at all times.

Introduction to this compound

This compound is a borondipyrromethene dye with fluorescence characteristics similar to Rhodamine 6G (R6G).[2] Its chemical structure features a terminal aliphatic amine group, making it suitable for conjugation with various electrophiles in biological and chemical research. Like other BODIPY dyes, this compound is valued for its high fluorescence quantum yield, photostability, and sharp excitation and emission peaks, making it a valuable tool in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is crucial for its proper use and storage.

| Property | Value | Source |

| CAS Number | 2183473-05-2, 2183473-06-3 (hydrochloride) | |

| Molecular Formula | C₂₄H₃₀BCIF₂N₄O | |

| Appearance | Orange to brown solid | |

| Solubility | Good in DMF, DMSO, and alcohols | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield | 0.96 |

Hazard Identification and Classification

While specific toxicity data for this compound is not available, the general class of BODIPY dyes is considered to have low toxicity. However, some safety data sheets for related BODIPY compounds indicate potential hazards.

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Oral Toxicity | Category 4 (H302) | P301 + P312 + P330 |

| Skin Corrosion/Irritation | Category 2 (H315) | P264, P280, P302 + P352, P332 + P313, P362 + P364 |

| Serious Eye Damage/Eye Irritation | Category 2A (H319) | P264, P280, P305 + P351 + P338, P337 + P313 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 (H335) | P261, P271, P304 + P340, P312, P403 + P233, P405 |

Note: This classification is based on data for related BODIPY compounds and should be considered as a precautionary measure for handling this compound.

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound, from receipt to disposal.

References

A Technical Guide to the Storage and Stability of BDP R6G Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical aspects of storing and handling BDP R6G amine, a borondipyrromethene-based fluorophore. Proper storage and handling are paramount to ensure the dye's integrity, performance, and the reproducibility of experimental results. This document outlines recommended storage conditions, stability profiles, potential degradation pathways, and standardized protocols for stability assessment.

Core Properties of this compound

This compound is a fluorescent dye belonging to the BODIPY family, known for its bright and photostable fluorescence with a spectrum similar to Rhodamine 6G (R6G).[1][2][3] The terminal aliphatic amine group allows for conjugation with various electrophiles, making it a versatile tool for labeling biomolecules.[1][3]

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2183473-05-2, 2183473-06-3 | |

| Molecular Formula | C₂₄H₃₀N₄BClF₂O | |

| Molecular Weight | 474.78 kDa | |

| Appearance | Orange to brown solid | |

| Excitation Maximum (λex) | 530 nm | |

| Emission Maximum (λem) | 548 nm | |

| Fluorescence Quantum Yield | 0.96 | |

| Solubility | Good in DMSO, DMF, and alcohols |

Storage and Handling

Proper storage is crucial to prevent the degradation of this compound. The primary factors influencing its stability are temperature, light, and moisture.

Solid Form

When stored as a solid powder, this compound exhibits good long-term stability. For optimal shelf life, it is recommended to store the compound under the following conditions:

Table 2: Recommended Storage Conditions and Shelf Life for Solid this compound

| Temperature | Duration | Conditions | Source(s) |

| -20°C | ≥ 3 years | In the dark, desiccated | |

| 4°C | Up to 2 years | In the dark, desiccated | |

| Room Temperature | Up to 3 weeks | For shipping purposes |

It is imperative to avoid prolonged exposure to light and to keep the container tightly sealed and desiccated to prevent moisture absorption.

In Solution

Once dissolved in a solvent, the stability of this compound is reduced. Stock solutions should be prepared fresh when possible. If storage is necessary, the following conditions are recommended:

Table 3: Recommended Storage Conditions and Shelf Life for this compound in Solution

| Temperature | Solvent | Duration | Conditions | Source(s) |

| -80°C | DMSO | Up to 6 months | In the dark, aliquoted to avoid freeze-thaw cycles | |

| -20°C | DMSO | Up to 1 month | In the dark, aliquoted to avoid freeze-thaw cycles |

For amine-reactive dyes in general, it is best to use high-quality, anhydrous solvents like DMSO or DMF. Solutions should be protected from light and moisture.

Stability Profile

The stability of this compound is influenced by several factors, including its chemical environment and exposure to light.

-

pH Stability: BDP R6G is reported to be a photostable dye with fluorescence that has little dependence on pH. This makes it suitable for a wide range of biological applications.

-

Photostability: BODIPY dyes, including BDP R6G, are known for their high photostability compared to other fluorophores like fluorescein. However, prolonged exposure to intense light can lead to photobleaching and degradation.

-

Chemical Stability: While generally stable, the BODIPY core can be susceptible to degradation in highly polar or oxidative environments over extended periods. Amine groups themselves can undergo degradation through various pathways, although specific data for this compound is limited.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, general degradation mechanisms for BODIPY dyes and amines can be inferred.

Caption: Factors influencing the stability of this compound.

Studies on other BODIPY derivatives have shown that exposure to UV light can lead to the detachment of atoms from the core structure, and with prolonged exposure, cleavage of the BF₂ ring can occur. For the amine functional group, degradation can be complex, potentially involving oxidation or reactions with other chemical species in the solution.

Experimental Protocols for Stability Assessment

To ensure the quality and performance of this compound, its stability can be assessed using the following generalized protocols.

General Workflow for Stability Testing

Caption: General workflow for assessing the stability of this compound.

Protocol for Assessing Photostability

This protocol is designed to test the dye's stability under constant illumination.

-

Sample Preparation: Prepare a solution of this compound in the desired solvent or buffer at a typical working concentration.

-

Initial Measurement: Measure the initial absorbance and fluorescence intensity of the sample.

-

Illumination: Expose the sample to a constant light source (e.g., the excitation light source of a fluorometer or microscope).

-

Time-course Measurement: Record the fluorescence intensity at regular intervals over a defined period (e.g., every minute for 30 minutes).

-